(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate

Lipophilicity Drug Design ADME

(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate (CAS 5054-75-1) is a synthetic oxindole derivative belonging to the 3,3-bis(4-hydroxyphenyl)-2-indolinone ester family. The compound features a 2-oxindole core symmetrically substituted at the 3-position with two p-phenylene nicotinate ester groups.

Molecular Formula C32H21N3O5
Molecular Weight 527.5 g/mol
CAS No. 5054-75-1
Cat. No. B12681945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate
CAS5054-75-1
Molecular FormulaC32H21N3O5
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)OC(=O)C4=CN=CC=C4)C5=CC=C(C=C5)OC(=O)C6=CN=CC=C6
InChIInChI=1S/C32H21N3O5/c36-29(21-5-3-17-33-19-21)39-25-13-9-23(10-14-25)32(27-7-1-2-8-28(27)35-31(32)38)24-11-15-26(16-12-24)40-30(37)22-6-4-18-34-20-22/h1-20H,(H,35,38)
InChIKeySRSANMCAMDFGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate (CAS 5054-75-1): Compound Class and Core Characteristics for Procurement


(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate (CAS 5054-75-1) is a synthetic oxindole derivative belonging to the 3,3-bis(4-hydroxyphenyl)-2-indolinone ester family [1]. The compound features a 2-oxindole core symmetrically substituted at the 3-position with two p-phenylene nicotinate ester groups [2]. With a molecular formula of C32H21N3O5 and a molecular weight of 527.5 g/mol, the molecule is characterized by a XLogP3-AA of 4.6, a single hydrogen bond donor, and seven hydrogen bond acceptors [2]. Commercially, it is available as a specialty chemical with a typical purity specification of 98% .

Why Generic Substitution of (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate Fails for Scientific Workflows


Direct substitution of (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate with its parent diol (oxyphenisatin) or the corresponding acetate ester (oxyphenisatin acetate) is not scientifically valid due to fundamental differences in physicochemical properties and biological target engagement. The nicotinate diester introduces a significantly higher logP (XLogP3-AA 4.6 vs. predicted ~2.5 for the parent diol [1]), which alters membrane permeability, tissue distribution, and off-target binding profiles [2]. The ester moiety also acts as a reversible covalent modifier, allowing for hydrolysis-based prodrug strategies that the parent phenol or acetate ester cannot replicate [3]. Furthermore, the presence of the pyridine nitrogen atoms creates additional hydrogen bond acceptor sites, directly impacting binding specificity in kinase inhibitor design where oxindole scaffolds are optimized for defined ATP-pocket interactions [4].

Quantitative Differentiation Evidence for (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate (5054-75-1) Against Comparator Compounds


Lipophilicity (XLogP3-AA) Comparison of the Dinicotinate Ester Versus Parent Diol and Acetate Ester

The target dinicotinate ester exhibits a substantially higher calculated lipophilicity (XLogP3-AA = 4.6) compared to its parent diol oxyphenisatin (XLogP3-AA = 2.5) and the acetate ester oxyphenisatin acetate (XLogP3-AA = 3.1) [1]. This 2.1 log unit increase relative to the diol translates to a theoretical >100-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and tissue distribution [2].

Lipophilicity Drug Design ADME

Hydrogen Bond Acceptor Capacity as a Determinant of Target Selectivity in Oxindole-Based Kinase Inhibitors

The dinicotinate ester introduces two additional hydrogen bond acceptor sites (pyridine nitrogen atoms) relative to the parent oxyphenisatin scaffold, increasing the total hydrogen bond acceptor count to 7 versus 3 for the diol [1]. In oxindole-based CDK2 inhibitors, hydrogen bond interactions with the kinase hinge region (Leu83) are critical for potency, and additional acceptor sites can enhance binding affinity when properly oriented [2]. The acetate ester (oxyphenisatin acetate) provides only 5 hydrogen bond acceptors, lacking the pyridine nitrogen-mediated interactions available to the dinicotinate ester [1].

Kinase Inhibition Structure-Activity Relationship CDK2

Purity Specification as a Critical Determinant of Reproducibility in Biological Assays

The commercially specified purity of 98% for the dinicotinate ester exceeds the typical purity range of 95-97% reported for generic oxyphenisatin . A 1-3% increase in purity can significantly reduce the concentration of undefined impurities that act as confounding variables in cell-based assays, particularly those involving cytotoxicity readouts where trace contaminants can generate false-positive hits [1].

Compound Quality Assay Reproducibility Procurement

Rotatable Bond Count and Molecular Flexibility: Implications for Entropic Binding Penalties

The target compound possesses 8 rotatable bonds [1], representing a more conformationally flexible scaffold compared to oxyphenisatin acetate (5 rotatable bonds) but less flexible than the parent diol (2 rotatable bonds) [1]. In the context of kinase inhibitor design, an intermediate rotatable bond count can balance the entropic penalty upon binding with the ability to adapt to the ATP-binding pocket, whereas excessively rigid or flexible analogs may suffer from reduced potency [2].

Molecular Flexibility Binding Thermodynamics Lead Optimization

Structural Confirmation by Spectroscopic Characterization for Identity Assurance

The dinicotinate ester has been unambiguously identified through comprehensive spectroscopic characterization, including NMR (1H and 13C), IR, and mass spectrometry [1]. In contrast, older oxyphenisatin derivatives often lack modern characterization data, with identity primarily established by melting point and elemental analysis . The availability of full spectroscopic data reduces the risk of compound misidentification, a documented issue in chemical biology where up to 5% of commercially sourced compounds have been found to be structurally incorrect [2].

Quality Control Compound Identity Spectroscopy

Absence of Pan-Assay Interference (PAINS) Structural Alerts in the Dinicotinate Ester

Computational screening for pan-assay interference compounds (PAINS) reveals that the dinicotinate ester lacks known PAINS substructural alerts, whereas the parent oxyphenisatin contains a catechol-like motif that can undergo redox cycling and generate false-positive results in biochemical assays [1]. The esterification of the phenolic hydroxyl groups eliminates the redox-active ortho-diphenol functionality, rendering the dinicotinate ester less prone to assay interference [2].

Compound Quality Assay Interference PAINS

Optimal Application Scenarios for (1,2-Dihydro-2-oxo-3H-indol-3-ylidene)di-p-phenylene dinicotinate (5054-75-1) Based on Quantitative Differentiation


Cell-Permeable Prodrug Design for Intracellular Kinase Targets

The enhanced lipophilicity (XLogP3-AA 4.6, representing a >100-fold increase in octanol-water partition coefficient relative to the parent diol) [1] positions this compound as a superior scaffold for designing cell-permeable prodrugs of oxindole-based kinase inhibitors. The nicotinate ester moieties are susceptible to intracellular esterase hydrolysis, releasing the active oxindole moiety within the cytoplasmic compartment. This strategy is particularly relevant for targets such as CDK2, where oxindole inhibitors have demonstrated single-digit nanomolar potency but are often limited by poor membrane permeability [2].

High-Throughput Screening Libraries with Reduced False-Positive Rates

The absence of PAINS structural alerts in the dinicotinate ester, in contrast to the potential redox-cycling liability of the parent diol [3], makes this compound a more reliable choice for inclusion in screening decks. Its 98% purity specification further reduces the risk of impurity-driven artifacts , directly addressing the documented industry-wide problem where 2-5% of screening hits are attributable to compound impurities rather than genuine target engagement [4].

Medicinal Chemistry Optimization of Oxindole-Based CDK2 Inhibitors

The dinicotinate ester provides a synthetically tractable scaffold for exploring structure-activity relationships around the CDK2 ATP-binding pocket. The additional hydrogen bond acceptor sites introduced by the pyridine rings (7 HBA vs. 3 for the parent diol) [5] offer opportunities for tuning hinge-region binding interactions that are critical for achieving selectivity over CDK1 (reported selectivity of ~10-fold for optimized oxindole inhibitors) [2]. The intermediate rotatable bond count (8 rotatable bonds) provides a balance between conformational preorganization and induced-fit adaptability [5].

Chemical Biology Probe for Investigating Kinase-Dependent Cell Cycle Regulation

As a precursor to the oxindole pharmacophore, this compound can be employed as a chemical biology probe to investigate CDK2-mediated cell cycle progression. The quantified lipophilicity advantage (ΔXLogP = +2.1 vs. parent diol) [5] supports superior cellular uptake in intact cell models, while the availability of comprehensive spectroscopic characterization data (NMR, IR, MS) [6] ensures that researchers can independently verify compound identity before initiating cellular studies, addressing the reproducibility concerns highlighted in landmark studies on chemical probe quality [4].

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